molecular formula C15H17NO3 B2759316 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine CAS No. 2034351-58-9

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine

Cat. No.: B2759316
CAS No.: 2034351-58-9
M. Wt: 259.305
InChI Key: UVGOWFWMFVELGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and a methylenepiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could be a useful probe for studying enzyme mechanisms or receptor-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine apart is its combination of the dihydrobenzo dioxin ring with the methylenepiperidinyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-methylidenepiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-5-4-8-16(9-11)15(17)14-10-18-12-6-2-3-7-13(12)19-14/h2-3,6-7,14H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGOWFWMFVELGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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